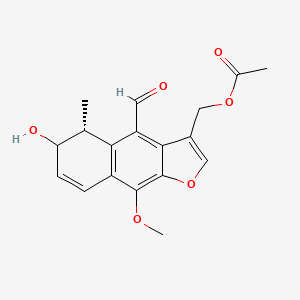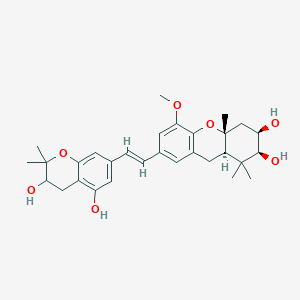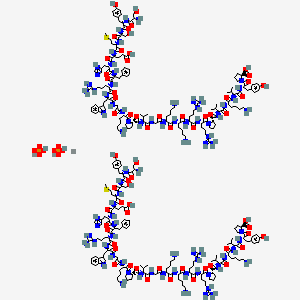
1-Propyl-8-(4-Sulfophenyl)xanthin-Kalium-Salz-Hydrat
Übersicht
Beschreibung
PSB-1115 is an antagonist of the adenosine A2B receptor (Ki = 53.4 nM). It is selective for A2B over A1 and A2A receptors, which have Ki values of 2,200 and 24,000 nM, respectively, and over the A3 receptor, which it inhibits only 14% at a concentration of 10 µM. PSB-1115 pre-treatment reduces relaxation of rat trachea induced by repeated dosing of the non-selective adenosine agonist NECA.
Wissenschaftliche Forschungsanwendungen
Ionenaustauschermembranen für die kapazitive Deionisierung (CDI)
- Erklärung: Die Eigenschaften der Verbindung ermöglichen ihren Einsatz in CDI-Systemen, die Ionen aus Wasser entfernen, indem ein elektrisches Feld über ionenselektive Membranen angelegt wird. CDI ist eine vielversprechende Technologie für die Entsalzung und Reinigung von Wasser .
Wasserlösliche unsichtbare Tinten
- Erklärung: Aufgrund ihrer hervorragenden Fluoreszenzeigenschaften und Wasserlöslichkeit kann diese Verbindung zur Herstellung unsichtbarer Tinten auf Basis wässriger Hydroxyethylcellulose (HEC)-Lösungen verwendet werden. Diese Tinten bleiben auch nach längerer Lagerung stabil .
Antagonistische Aktivität gegenüber Adenosin-Rezeptoren
- Erklärung: Forscher haben die Wirksamkeit dieser Verbindung als Antagonist für alle vier Adenosin-Rezeptorsubtypen (A1, A2A, A2B und A3) untersucht. Das Verständnis ihrer Interaktion mit diesen Rezeptoren ist entscheidend für die Medikamentenentwicklung und therapeutische Anwendungen .
Hemmung der Monoaminoxidase (MAO)
- Erklärung: Die Verbindung wurde auf ihre inhibitorischen Wirkungen auf die Monoaminoxidase (MAO) untersucht, wobei sie gezielt MAO-B angreift. MAO-Hemmer sind in der Neuropharmakologie und der Behandlung neurodegenerativer Erkrankungen relevant .
Forschung zur biologischen Bedeutung
- Erklärung: Forscher untersuchen die Auswirkungen der Verbindung auf zelluläre Prozesse, Signalwege und potenzielle therapeutische Anwendungen. Ihr Xanthingerüst macht sie für weitere Studien in der Medikamentenentwicklung relevant .
Wirkmechanismus
Target of Action
The primary target of 1-Propyl-8-(4-sulfophenyl)xanthine Potassium Salt Hydrate is the adenosine A2B receptor . This receptor is part of the adenosine receptor group of G protein-coupled receptors and is involved in various physiological processes.
Mode of Action
1-Propyl-8-(4-sulfophenyl)xanthine Potassium Salt Hydrate acts as an antagonist of the adenosine A2B receptor . This means it binds to the receptor and blocks its activation by adenosine, thereby inhibiting the receptor’s function .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1-Propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate plays a significant role in biochemical reactions by acting as an antagonist to the A2B adenosine receptor . This receptor is involved in various physiological processes, including inflammation, immune response, and cardiovascular function. By inhibiting the A2B adenosine receptor, 1-Propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate can modulate these processes. The compound interacts with enzymes such as xanthine oxidase, which is involved in purine metabolism . The nature of these interactions includes competitive inhibition, where the compound competes with natural substrates for binding to the enzyme’s active site.
Cellular Effects
1-Propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving adenosine receptors . The compound can alter gene expression and cellular metabolism by inhibiting the A2B adenosine receptor, leading to changes in the production of inflammatory mediators and other signaling molecules. This modulation can impact processes such as cell proliferation, apoptosis, and immune response.
Molecular Mechanism
The molecular mechanism of 1-Propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate involves its binding to the A2B adenosine receptor, where it acts as an antagonist . This binding prevents the activation of the receptor by adenosine, thereby inhibiting downstream signaling pathways. The compound’s antagonistic action can lead to enzyme inhibition, such as the inhibition of xanthine oxidase, which reduces the production of reactive oxygen species . Additionally, 1-Propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, such as at temperatures between 2-8°C . Long-term exposure to the compound can lead to sustained inhibition of the A2B adenosine receptor, resulting in prolonged modulation of cellular processes.
Dosage Effects in Animal Models
The effects of 1-Propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate vary with different dosages in animal models. At lower doses, the compound can effectively inhibit the A2B adenosine receptor without causing significant adverse effects . At higher doses, toxic effects such as cardiovascular alterations and hypertensive states have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-Propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate is involved in metabolic pathways related to purine metabolism . The compound interacts with enzymes such as xanthine oxidase, which plays a role in the catabolism of purines to uric acid. By inhibiting xanthine oxidase, the compound can reduce the production of uric acid and reactive oxygen species, thereby influencing metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 1-Propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the A2B adenosine receptor. The compound’s distribution can affect its accumulation and efficacy in modulating cellular processes.
Subcellular Localization
The subcellular localization of 1-Propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. For example, the compound may localize to the plasma membrane to interact with the A2B adenosine receptor or to the cytoplasm to inhibit xanthine oxidase.
Eigenschaften
IUPAC Name |
potassium;4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5S.K/c1-2-7-18-13(19)10-12(17-14(18)20)16-11(15-10)8-3-5-9(6-4-8)24(21,22)23;/h3-6H,2,7H2,1H3,(H,15,16)(H,17,20)(H,21,22,23);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOWSBOERSTJAR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13KN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Cyclohexyl-2-[(1-ethyl-2-imidazolyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B1256746.png)

![2-(2-Chloro-6-fluoro-phenyl)-3-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]thiazolidin-4-one](/img/structure/B1256749.png)
![(1S,2S,13R)-11-benzyl-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1256750.png)
![6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-9-methoxy-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one](/img/structure/B1256752.png)
![6-(3,5-dimethyl-4-isoxazolyl)-N-[(3-methyl-2-thiophenyl)methyl]-4-quinazolinamine](/img/structure/B1256753.png)


![(2E,4E)-10-[(2R,3S,4S,5R,6R)-6-[(2R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-6-methyloxan-2-yl]-3,4,5-trihydroxyoxan-2-yl]-N-[(2E,4E)-8-[(2S,3S,4R,5R,6S)-6-[(2E,4E,8E)-2,9-dimethyl-10,12-dimethylidenetetradeca-2,4,8,13-tetraenyl]-3,4,5-trihydroxyoxan-2-yl]-6,7,8-trihydroxy-5-methylocta-2,4-dienyl]-6,8,9-trihydroxydeca-2,4-dienamide](/img/structure/B1256758.png)

![1-[[3-(3-Fluorophenyl)-1-(4-methoxyphenyl)-4-pyrazolyl]methyl]-4-methoxypiperidine](/img/structure/B1256761.png)

![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(11Z,15S,35R,46S,53S,59S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-(1-hydroxyethyl)-31-[(1R)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1256763.png)
![[3,4,5,13,21,22,23-Heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B1256765.png)
